molecular formula C6H13ClN2O B567575 (R)-Piperidine-3-carboxamide hydrochloride CAS No. 1214903-21-5

(R)-Piperidine-3-carboxamide hydrochloride

Cat. No.: B567575
CAS No.: 1214903-21-5
M. Wt: 164.633
InChI Key: XGTXRLSQNMCHPG-NUBCRITNSA-N
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Description

®-Piperidine-3-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

®-Piperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of “®-Piperidine-3-carboxamide hydrochloride” would depend on its specific biological target. Piperidine derivatives are found in many pharmaceuticals and can have a wide range of biological activities .

Safety and Hazards

The safety and hazards of “®-Piperidine-3-carboxamide hydrochloride” would depend on its specific structure and properties. As a hydrochloride salt, it may be corrosive and cause skin burns and eye damage .

Future Directions

The future directions for research on “®-Piperidine-3-carboxamide hydrochloride” would depend on its potential applications. Piperidine derivatives are of interest in medicinal chemistry and could be explored for various therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Piperidine-3-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with carboxylic acid derivatives under specific conditions. One common method includes the use of piperidine-3-carboxylic acid as a starting material, which is then converted to its corresponding amide through a reaction with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In industrial settings, the production of ®-Piperidine-3-carboxamide hydrochloride may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

®-Piperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-3-carboxamide: A similar compound without the ®-configuration.

    Piperidine-4-carboxamide: A structural isomer with the carboxamide group at the 4-position.

    N-Methylpiperidine-3-carboxamide: A derivative with a methyl group on the nitrogen atom.

Uniqueness

®-Piperidine-3-carboxamide hydrochloride is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities compared to its analogs. This stereochemistry can influence the compound’s binding affinity and selectivity for molecular targets, making it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

(3R)-piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTXRLSQNMCHPG-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214903-21-5
Record name (3R)-piperidine-3-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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